Cas no 58926-35-5 (7-Bromo-1-naphthylacetic acid)
7-Bromo-1-naphthylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-1-naphthylacetic acid
- 7-Bromonaphthalene-1-acetic acid
- 2-(7-bromonaphthalen-1-yl)acetic acid
- 7-Bromo-1-naphthylacetic acid
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- Inchi: 1S/C12H9BrO2/c13-10-5-4-8-2-1-3-9(6-12(14)15)11(8)7-10/h1-5,7H,6H2,(H,14,15)
- InChI Key: CIVINARHRAMYGS-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC=CC(CC(=O)O)=C2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 3.3
- Topological Polar Surface Area: 37.3
7-Bromo-1-naphthylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000557-500mg |
7-Bromonaphthalene-1-acetic acid |
58926-35-5 | 98% | 500mg |
$1058.40 | 2023-09-01 | |
| Alichem | A219000557-1g |
7-Bromonaphthalene-1-acetic acid |
58926-35-5 | 98% | 1g |
$1651.30 | 2023-09-01 |
7-Bromo-1-naphthylacetic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 7-Bromo-1-naphthylacetic acid
Introduction to 7-Bromo-1-naphthylacetic acid (CAS No. 58926-35-5)
7-Bromo-1-naphthylacetic acid (CAS No. 58926-35-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated naphthalene structure, exhibits a range of biological activities and has been explored for various applications, including as an intermediate in the synthesis of pharmaceuticals and as a tool in biochemical studies.
The molecular formula of 7-Bromo-1-naphthylacetic acid is C12H9BrO2, and it has a molecular weight of approximately 267.10 g/mol. The compound is a white to off-white crystalline solid at room temperature and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in various chemical reactions and biological assays.
In recent years, 7-Bromo-1-naphthylacetic acid has been studied for its potential therapeutic applications. One area of interest is its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used to treat pain, inflammation, and fever, and the ability to synthesize these drugs efficiently is crucial for pharmaceutical development. Research has shown that 7-Bromo-1-naphthylacetic acid can serve as a key building block in the synthesis of novel NSAIDs with improved efficacy and reduced side effects.
Beyond its use in pharmaceutical synthesis, 7-Bromo-1-naphthylacetic acid has also been investigated for its biological activities. Studies have demonstrated that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for further research into potential therapeutic applications in inflammatory diseases.
In addition to its anti-inflammatory effects, 7-Bromo-1-naphthylacetic acid has been explored for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy. The mechanism by which it exerts these effects is not yet fully understood but may involve the modulation of signaling pathways involved in cell survival and proliferation.
The structural features of 7-Bromo-1-naphthylacetic acid, particularly the bromine substituent on the naphthalene ring, contribute to its unique biological activities. The bromine atom can influence the compound's reactivity and binding properties, making it a valuable tool in medicinal chemistry for optimizing drug candidates. Researchers have utilized this compound to develop analogs with enhanced pharmacological properties, such as increased potency and selectivity.
The synthesis of 7-Bromo-1-naphthylacetic acid typically involves several steps, including the bromination of naphthalene followed by carboxylation. Various synthetic routes have been reported, each with its own advantages and limitations. For example, one common method involves the reaction of 1-naphthylacetonitrile with bromine to form the brominated intermediate, which is then hydrolyzed to yield the final product. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.
In terms of safety and handling, while 7-Bromo-1-naphthylacetic acid is not classified as a hazardous substance under current regulations, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be used when working with this compound in laboratory settings.
The future prospects for 7-Bromo-1-naphthylacetic acid are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its biological activities deepens, it is likely that more advanced derivatives will be developed, further expanding its utility in both research and clinical settings.
In conclusion, 7-Bromo-1-naphthylacetic acid (CAS No. 58926-35-5) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable tool for developing new drugs and therapies. Continued research into this compound will undoubtedly lead to new discoveries and advancements in the field.
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